REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([CH3:16])[CH:10]=2)[CH:5]=[CH:6][C:7]=1[NH2:8].Cl.[C:18](OC(=O)C)(=[O:20])[CH3:19].[C:25]([O-])(=[O:27])[CH3:26].[Na+]>O>[CH3:16][C:11]1[CH:10]=[C:9]([C:4]2[CH:5]=[CH:6][C:7]([NH:8][C:25](=[O:27])[CH3:26])=[C:2]([CH3:1])[CH:3]=2)[CH:14]=[CH:13][C:12]=1[NH:15][C:18](=[O:20])[CH3:19] |f:3.4|
|
Name
|
|
Quantity
|
12.74 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1N)C1=CC(=C(C=C1)N)C
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15.04 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
19.69 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
stirred, 90° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
added to a beaker
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
The solution which formed in six minutes
|
Duration
|
6 min
|
Type
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TEMPERATURE
|
Details
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is cooled to 70° C
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
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STIRRING
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Details
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After thoroughly stirring the white slurry, it
|
Type
|
TEMPERATURE
|
Details
|
is maintained at 4° C. for 16 hours
|
Duration
|
16 h
|
Type
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FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
to remove the precipitated product
|
Type
|
FILTRATION
|
Details
|
The recovered filter cake
|
Type
|
WASH
|
Details
|
is washed with two portions (150 milliliters) of deionized water
|
Type
|
CUSTOM
|
Details
|
then dried in a vacuum oven at 60° C.
|
Type
|
CUSTOM
|
Details
|
The product is recovered as a white crystalline powder
|
Reaction Time |
2 min |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=CC1NC(C)=O)C1=CC(=C(C=C1)NC(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |